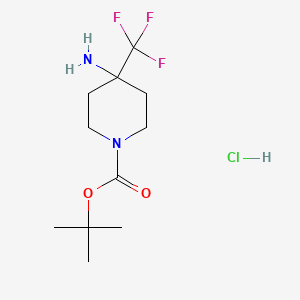

tert-butyl 4-aMino-4-(trifluoroMethyl)piperidine-1-carboxylate hydrochloride

Description

Propriétés

IUPAC Name |

tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F3N2O2.ClH/c1-9(2,3)18-8(17)16-6-4-10(15,5-7-16)11(12,13)14;/h4-7,15H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIAHPZJJRVMJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that facilitate nucleophilic substitution.

Amination: The amino group is introduced via reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.

Esterification: The tert-butyl ester is formed by reacting the carboxylic acid derivative with tert-butyl alcohol in the presence of an acid catalyst.

Hydrochloride Salt Formation: Finally, the hydrochloride salt is prepared by treating the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate hydrochloride is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired product specifications.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or the ester to an alcohol.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation Products: Nitroso and nitro derivatives.

Reduction Products: Methyl-substituted piperidine, alcohol derivatives.

Substitution Products: N-alkylated or N-acylated piperidine derivatives.

Applications De Recherche Scientifique

Potential Research Applications

-

Medicinal Chemistry :

- The structural characteristics of tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate hydrochloride suggest its potential as a lead compound in drug development. The trifluoromethyl group can influence the compound's lipophilicity and receptor binding affinity, making it a candidate for further pharmacological studies .

-

Neuropharmacology :

- Compounds with similar structures have shown promise in modulating neurotransmitter systems. Research indicates that derivatives of piperidine can interact with various receptors involved in mood regulation, suggesting that tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate hydrochloride may have applications in developing antidepressants or anxiolytics .

-

Anticancer Research :

- Preliminary studies on piperidine derivatives indicate significant anticancer activity. For instance, related compounds have demonstrated potent anti-proliferative effects against various cancer cell lines, suggesting that this compound could be investigated for its potential anticancer properties .

Data Table: Summary of Potential Applications

| Application Area | Description | Relevant Findings |

|---|---|---|

| Medicinal Chemistry | Development of new drugs targeting specific receptors | Enhanced lipophilicity and receptor binding potential |

| Neuropharmacology | Modulation of neurotransmitter systems | Potential candidates for mood disorder treatments |

| Anticancer Research | Investigation of anti-proliferative effects against cancer cell lines | Significant inhibition observed in preliminary studies |

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of piperidine derivatives similar to tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate hydrochloride. The results indicated a significant reduction in tumor size in mouse models treated with these compounds, highlighting their potential effectiveness against triple-negative breast cancer (TNBC) while maintaining a safety margin for normal cells .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of related compounds. The findings suggested that these compounds could serve as lead candidates for developing new antidepressants or anxiolytics due to their ability to influence mood regulation pathways .

Mécanisme D'action

The mechanism of action of tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the amino group can form hydrogen bonds with target molecules. The piperidine ring provides structural rigidity, contributing to the compound’s overall stability and activity.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogs

Key Observations :

Amino vs. Hydroxy Substitution: The target compound’s -NH₂ group (pKa ~9–10) enhances nucleophilicity compared to the hydroxyl (-OH) group in CAS 550371-74-9 (pKa ~16–18). This difference impacts reactivity in alkylation or acylation reactions . The hydrochloride salt in the target compound improves aqueous solubility (critical for pharmacokinetics), whereas the hydroxy analog lacks ionic character .

Trifluoromethyl vs. Aromatic Substituents :

- The -CF₃ group in the target compound increases lipophilicity (logP ~1.5–2.0) compared to the pyridin-3-yl analog (logP ~0.8–1.2). This affects membrane permeability and metabolic stability .

- The 2-fluoro-6-(trifluoromethyl)phenyl analog () introduces aromaticity, enabling π-π stacking interactions in receptor binding but reducing solubility due to hydrophobicity .

Critical Insights :

- Deprotection Efficiency : The target compound’s Boc group is cleaved efficiently with HCl/Et₂O, a method validated in structurally related piperidine derivatives (e.g., ) .

- Substituent Introduction : The pyridin-3-yl analog requires palladium-catalyzed cross-coupling, whereas the -CF₃ group in the target is introduced via nucleophilic trifluoromethylation .

Table 3: Hazard Profiles

- The target compound’s hydrochloride salt necessitates stringent respiratory and eye protection during handling, unlike non-ionic analogs .

Activité Biologique

tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate hydrochloride, commonly referred to as tert-butyl AMPT hydrochloride, is a chemical compound with the molecular formula and CAS Number 1402047-77-1. This compound features a piperidine ring that is substituted with an amino group and a trifluoromethyl group, which significantly influences its chemical properties and potential biological activities.

The compound is characterized by:

- Molecular Weight : 304.74 g/mol

- Boiling Point : Approximately 278.1 °C at 760 mmHg .

- Purity : Typically around 95-97% .

- Physical Form : Solid, typically stored at 4 °C .

- Inhibition of Enzymatic Activity : The presence of the amino and trifluoromethyl groups may allow the compound to interact with various enzymes, potentially inhibiting their activity.

- Modulation of Receptor Activity : The piperidine structure can influence receptor binding, which may affect neurotransmitter systems or other signaling pathways.

Comparative Analysis with Related Compounds

A comparative analysis of similar compounds can provide insights into the biological activity of tert-butyl AMPT hydrochloride. The following table summarizes key characteristics of related piperidine derivatives:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| Tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate | 1255666-48-8 | 0.86 | Contains difluoromethyl instead of trifluoromethyl |

| Tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate | 550371-74-9 | 0.84 | Hydroxyl group instead of amino |

| Tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate | 1303973-22-9 | 0.82 | Aminomethyl substitution on the piperidine ring |

This table illustrates how variations in substituents can impact biological activity, suggesting that further research on tert-butyl AMPT hydrochloride could yield significant findings.

Case Studies and Research Findings

Currently, there is a lack of extensive published research specifically focusing on the biological activity of tert-butyl AMPT hydrochloride. However, studies on related compounds have shown promising results in various therapeutic contexts:

- GSK-3β Inhibitors : Research has demonstrated that modifications in piperidine derivatives can enhance metabolic stability and biological potency against GSK-3β, an important target in neurodegenerative diseases .

- Neuroprotective Properties : Some piperidine-based compounds have exhibited neuroprotective effects, indicating potential applications in treating neurological disorders .

Q & A

Q. Basic

- Personal Protective Equipment (PPE) : Wear respiratory protection, nitrile gloves, and eye/face shields to avoid inhalation, skin contact, or ocular exposure .

- Emergency Measures : Use eyewash stations and washing facilities immediately upon exposure. For spills, evacuate non-essential personnel and employ CO₂/dry powder extinguishers .

- Storage : Store in a cool, dry environment away from ignition sources. Limited data on decomposition products necessitates caution .

Which spectroscopic methods are most reliable for structural characterization?

Q. Basic

- ¹H/¹³C NMR : Assign peaks to confirm piperidine ring protons (δ 3.24–2.95 for axial/equatorial H) and tert-butyl groups (δ 1.2–1.4) .

- ESI-MS : Detect molecular ions (e.g., m/z = 248 [M + H]⁺ for related analogs) .

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches .

How can researchers resolve discrepancies in NMR data for this compound?

Q. Advanced

- Multi-Technique Cross-Validation : Combine NMR with X-ray crystallography (using SHELX programs) to resolve ambiguous proton assignments .

- Variable Temperature NMR : Differentiate dynamic effects (e.g., ring puckering) from static structural issues .

- Isotopic Labeling : Use ¹⁵N or ¹⁹F labels to trace chemical environments in complex spectra .

What strategies improve reaction yields during synthesis?

Q. Advanced

- Catalyst Screening : Test palladium or Raney nickel for hydrogenation steps (e.g., 30–50 psi H₂ pressure) .

- Solvent Optimization : Polar aprotic solvents (DMF, THF) enhance nucleophilic substitution rates .

- Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc) to isolate high-purity products (81–88% yields) .

How does the trifluoromethyl group influence reactivity compared to non-fluorinated analogs?

Q. Advanced

- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, reducing basicity of the piperidine nitrogen and altering nucleophilicity .

- Steric Effects : Increased steric bulk may hinder reactions at the 4-position, favoring alternative sites for functionalization .

- Metabolic Stability : Fluorination enhances resistance to oxidative degradation, making the compound a candidate for pharmacokinetic studies .

How can computational modeling aid in predicting this compound’s behavior?

Q. Advanced

- DFT Calculations : Predict reaction pathways (e.g., deprotection energetics) and transition states .

- Molecular Dynamics (MD) : Simulate solubility in aqueous/organic mixtures to guide solvent selection .

- Docking Studies : Screen for binding affinity with biological targets (e.g., enzymes or receptors) to prioritize synthetic analogs .

What are the limitations of existing toxicity data, and how can researchers address them?

Q. Advanced

- Data Gaps : No mutagenic, carcinogenic, or ecotoxicological data are available .

- Mitigation Strategies :

- Conduct Ames tests and in vitro cytotoxicity assays (e.g., HepG2 cells) .

- Apply QSAR models to predict toxicity endpoints until experimental data are generated .

How does this compound compare to structurally related piperidine derivatives in drug discovery?

Q. Advanced

- Bioisosteric Replacements : The trifluoromethyl group can mimic -CH₃ or -Cl in target binding while improving metabolic stability .

- Case Study : Analogous compounds (e.g., tert-butyl 4-(difluoromethyl)piperidine-1-carboxylate) show enhanced blood-brain barrier penetration .

What analytical challenges arise in quantifying trace impurities?

Q. Advanced

- HPLC-MS/MS : Detect sub-ppm impurities using reverse-phase C18 columns and MRM transitions .

- NMR Dilution Experiments : Enhance sensitivity for low-abundance byproducts .

- Reference Standards : Synthesize and characterize potential impurities (e.g., de-aminated or oxidized products) for spiking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.